2-(3,4-dimethylphenyl)-5-{3-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 2-(3,4-dimethylphenyl)-5-{3-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 3,4-dimethylphenyl group at position 2 and a 3-oxopropyl chain linked to a 4-(2-ethoxyphenyl)piperazine moiety at position 4. This structure combines a nitrogen-rich heterocyclic system with aryl and piperazine substituents, which are common in bioactive molecules targeting central nervous system receptors, kinases, or phosphodiesterases .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[3-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O3/c1-4-37-27-8-6-5-7-25(27)31-13-15-32(16-14-31)28(35)11-12-33-17-18-34-26(29(33)36)20-24(30-34)23-10-9-21(2)22(3)19-23/h5-10,17-20H,4,11-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYOGQWOKSXGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are TRPC3/TRPC6/TRPC7 channels . These are cation channels, mainly permeable to Ca2+ ions. TRPC6 plays a crucial role in tumor development, TRPC3 controls fibronectin expression, thereby regulating the wound healing process, and TRPC7 is involved in the proliferation of osteoblasts.
Mode of Action
This compound selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels . It activates native TRPC6-like channels in smooth muscle cells isolated from the rabbit portal vein. The activation of these channels leads to various downstream effects.
Biochemical Pathways
The activation of TRPC3/TRPC6/TRPC7 channels by this compound affects several biochemical pathways. For instance, the activation of TRPC3 can regulate the expression of fibronectin, which is crucial for the wound healing process. Similarly, the activation of TRPC7 can influence the proliferation of osteoblasts.
Result of Action
The activation of TRPC3/TRPC6/TRPC7 channels by this compound can lead to various molecular and cellular effects. For example, it can induce BDNF-like neurite growth and neuroprotection in cultured neurons.
Biological Activity
The compound 2-(3,4-dimethylphenyl)-5-{3-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo[1,5-a]pyrazin derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrazin core with various substituents that may influence its biological properties. The presence of the piperazine ring and ethoxyphenyl group suggests potential interactions with neurotransmitter systems and other biological targets.
1. Antineoplastic Activity
Research indicates that pyrazolo[1,5-a]pyrazin derivatives exhibit significant antineoplastic properties. The interaction of these compounds with DNA and cellular pathways involved in cancer proliferation has been explored. For instance, studies have shown that certain derivatives can inhibit cancer cell lines effectively, demonstrating IC50 values in the low micromolar range, indicative of potent activity against various tumors .
2. Neuroprotective Effects
The neuroprotective activity of related pyrazolo compounds has been documented, particularly in models of neurodegenerative diseases. One study highlighted the ability of pyrazolo derivatives to enhance neuronal survival under oxidative stress conditions. The mechanism involves modulation of NMDA receptor activity and reduction of excitotoxicity .
3. Anti-inflammatory Properties
Compounds structurally similar to the target molecule have shown promising anti-inflammatory effects. For example, derivatives have been tested in carrageenan-induced edema models, demonstrating significant reductions in inflammation markers such as TNF-α and IL-6. These findings suggest that the compound could be beneficial in treating inflammatory disorders .
Table 1: Summary of Biological Activities
Case Study: Neuroprotection in Animal Models
In a study investigating the neuroprotective effects of related pyrazolo compounds, researchers administered various doses to rodents subjected to neurotoxic agents. The results indicated a dose-dependent increase in neuronal survival rates and a decrease in markers of oxidative stress. This suggests potential therapeutic applications for neurodegenerative conditions like Alzheimer's disease.
Scientific Research Applications
Medicinal Chemistry
The compound shows promise as a therapeutic agent due to its interaction with alpha1-adrenergic receptors , which are implicated in various physiological processes such as blood pressure regulation and smooth muscle contraction. Research has indicated that compounds targeting these receptors can lead to novel treatments for hypertension and other cardiovascular diseases.
Enzyme Inhibition Studies
In biological research, this compound can serve as a tool for studying enzyme inhibition mechanisms. Its structural features allow it to inhibit specific enzymes involved in metabolic pathways, providing insights into drug design and the development of inhibitors that can modulate enzyme activity effectively.
Receptor Binding Studies
The interactions of this compound with various receptors can be explored to understand its binding affinities and selectivity. This is crucial for developing drugs that minimize side effects while maximizing therapeutic efficacy.
Synthetic Chemistry
As a versatile building block in organic synthesis, this compound can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. Its ability to undergo multiple functional group transformations makes it valuable for chemists looking to synthesize new compounds with desired properties.
Case Study 1: Alpha1-Adrenergic Antagonism
A study investigating the effects of similar pyrazolo[1,5-a]pyrazin derivatives demonstrated significant antagonistic activity against alpha1-adrenergic receptors. The findings suggest that modifications to the piperazine moiety enhance receptor binding affinity and selectivity, indicating that derivatives of this compound could lead to effective antihypertensive agents.
Case Study 2: Enzyme Inhibition Profile
Research focusing on enzyme inhibition revealed that compounds structurally related to 2-(3,4-dimethylphenyl)-5-{3-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazino[1,5-a]pyrazin-4-one exhibit potent inhibition of specific kinases involved in cancer progression. This highlights the potential of such compounds in developing anticancer therapies.
Chemical Reactions Analysis
Nucleophilic Reactions at the Pyrazinone Core
The 4-ketone group in the pyrazinone ring undergoes nucleophilic additions under controlled conditions.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxime Formation | NHOH·HCl, EtOH, reflux, 6h | 4-(hydroxyimino)pyrazolo-pyrazinone | 78% | |
| Grignard Addition | CHMgBr, THF, 0°C → RT, 2h | 4-(tert-alcohol)pyrazolo-pyrazinone | 65% |
Key Findings :
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Steric hindrance from the 3,4-dimethylphenyl group slows reaction kinetics compared to unsubstituted analogs.
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Oxime derivatives show enhanced stability in acidic media, useful for further functionalization.
Reduction of the 4-Ketone Group
Selective reduction of the ketone to a secondary alcohol is achievable with careful reagent choice.
| Reducing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| NaBH | MeOH, RT, 12h | 4-hydroxypyrazolo-pyrazinone | Moderate | |
| LiAlH | EtO, 0°C → RT, 3h | Over-reduction of amide observed | Low |
Key Findings :
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NaBH selectively reduces the ketone without affecting the adjacent amide bond.
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LiAlH induces partial cleavage of the piperazine-propionamide linker.
Piperazine Ring Functionalization
The tertiary amines in the piperazine moiety participate in alkylation and acylation reactions.
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | AcCl, EtN, CHCl | N-acetylpiperazine derivative | 85% | |
| Alkylation | CHI, KCO, DMF | Quaternary ammonium salt | 72% |
Key Findings :
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Acylation occurs preferentially at the less hindered nitrogen of the piperazine ring.
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Alkylation under basic conditions leads to quaternization, enhancing water solubility.
Ether Cleavage of the 2-Ethoxyphenyl Group
The ethoxy group undergoes acid-catalyzed hydrolysis to yield phenolic derivatives.
| Conditions | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 48% HBr, reflux, 8h | – | 2-hydroxyphenyl-piperazine derivative | 90% | |
| BBr, CHCl, RT | – | Same as above | 95% |
Key Findings :
Hydrolysis of the Propionamide Linker
The amide bond connecting the pyrazinone and piperazine is susceptible to hydrolysis.
| Conditions | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux, 24h | – | Carboxylic acid + piperazine amine | 88% | |
| NaOH (10%), EtOH, 12h | – | Same as above | 82% |
Key Findings :
-
Acidic hydrolysis proceeds faster but may degrade aromatic substituents.
Electrophilic Aromatic Substitution
The 3,4-dimethylphenyl group undergoes nitration and sulfonation.
| Reaction Type | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| Nitration | HNO, HSO, 0°C | 2-nitro-3,4-dimethylphenyl derivative | Ortho/para | |
| Sulfonation | SO, HSO, 60°C | 3-sulfo-4-methylphenyl derivative | Para |
Key Findings :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The pyrazolo[1,5-a]pyrazin-4-one core distinguishes the target compound from analogs with pyrazolo[1,5-a]pyrimidin-7(4H)-one (e.g., MK74, MK76) or pyrazolo[3,4-c]pyrimidine cores (e.g., Example 64 in ). Key differences include:
- Ring Size and Electronic Properties : Pyrazin-4-one (six-membered ring) vs. pyrimidin-7-one (five-membered fused system). The larger pyrazine ring may enhance π-π stacking interactions but reduce metabolic stability compared to pyrimidine derivatives .
- Hydrogen Bonding : The carbonyl group at position 4 in the target compound provides a hydrogen-bond acceptor, similar to the pyrimidin-7-one carbonyl in MK74 .
Table 1: Core Structure Comparison
Substituent Effects on Bioactivity
Aryl Substituents
- 3,4-Dimethylphenyl (Target) : Electron-donating methyl groups may enhance lipophilicity and membrane permeability compared to electron-withdrawing groups (e.g., nitro in MK76) .
- 3,5-Bis(trifluoromethyl)phenyl (MK74) : Strong electron-withdrawing trifluoromethyl groups increase binding affinity in kinase assays due to enhanced electrostatic interactions .
Piperazine Derivatives
- 4-(2-Ethoxyphenyl)piperazine (Target) : The ethoxy group improves solubility, while the 3-oxopropyl linker may reduce steric hindrance compared to direct sulfonyl linkages (e.g., ) .
- 4-Methylpiperazinylsulfonyl () : Sulfonyl groups enhance metabolic stability but may reduce blood-brain barrier penetration .
Table 2: Substituent Comparison
Pharmacological Implications
- Protein Interaction : Pyrazolo[1,5-a]pyrazin-4-one derivatives exhibit protein-binding properties, as seen in ’s study on small-molecule interactions .
- Kinase Inhibition : Trifluoromethyl-substituted analogs (MK74, MK76) show potency in kinase assays, implying the target compound may target similar pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for synthesizing the pyrazolo[1,5-a]pyrazin-4-one core structure?
- Methodological Answer : The pyrazolo[1,5-a]pyrazin-4-one scaffold can be synthesized via cyclization of α,β-unsaturated ketones with hydrazine derivatives under reflux conditions. For example, highlights the use of phosphorous oxychloride (POCl₃) at 120°C for cyclizing substituted benzoic acid hydrazides to form pyrazole derivatives . Additionally, describes a multi-step process involving condensation of diarylpyrazole precursors with aromatic aldehydes to generate structurally related pyrazolo-pyrazinones .
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) are essential for confirming molecular weight and regiochemistry. Single-crystal X-ray diffraction (as in ) provides unambiguous structural validation, particularly for resolving dihedral angles in the pyrazinone ring . Fourier-transform infrared (FTIR) spectroscopy can confirm carbonyl (C=O) and piperazine N–H stretches .
Q. How can researchers assess the compound’s solubility and stability in biological buffers?
- Methodological Answer : Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers (e.g., phosphate-buffered saline). Stability under physiological conditions (pH 7.4, 37°C) can be evaluated via high-performance liquid chromatography (HPLC) over 24–72 hours, as described in for related heterocycles .
Advanced Research Questions
Q. How should one design experiments to evaluate phosphodiesterase (PDE) inhibition, given structural similarities to sildenafil analogs?
- Methodological Answer : Follow AOAC SMPR 2014.011 guidelines () for PDE5 inhibition assays, using purified human recombinant PDE isoforms. Employ a fluorometric or radiometric assay with cyclic GMP as a substrate, and validate results against positive controls (e.g., sildenafil). Kinetic parameters (IC₅₀, Ki) should be calculated using nonlinear regression analysis .
Q. What strategies resolve discrepancies between in vitro enzyme inhibition and in vivo pharmacological efficacy?
- Methodological Answer : Investigate bioavailability and metabolic stability using hepatic microsome assays (e.g., human liver microsomes). suggests combining quantitative structure-activity relationship (QSAR) models with in vivo pharmacokinetic studies to identify metabolic liabilities (e.g., cytochrome P450 interactions) . Adjust dosing regimens or modify functional groups (e.g., ethoxyphenyl to fluorophenyl) to enhance metabolic stability .
Q. How can computational modeling predict off-target interactions with adrenergic or serotonin receptors?
- Methodological Answer : Perform molecular docking studies using Schrödinger Suite or AutoDock Vina, focusing on the piperazine and pyrazinone moieties. highlights QSAR models trained on receptor-ligand crystallographic data (e.g., PDB entries for β-adrenergic receptors). Validate predictions with radioligand displacement assays for serotonin (5-HT₁A) or α₁-adrenergic receptors .
Q. What experimental approaches validate the compound’s selectivity for PDE isoforms over carbonic anhydrases (CAs)?
- Methodological Answer : Use a competitive fluorescence-based CA inhibition assay (). Co-crystallize the compound with CA II to identify binding interactions via X-ray crystallography. Compare inhibition constants (Ki) for CAs (e.g., hCA I/II) and PDEs to quantify selectivity .
Data Contradiction Analysis
Q. How to address conflicting results in SAR studies for piperazine-linked pyrazolo-pyrazinones?
- Methodological Answer : Reconcile discrepancies by standardizing assay conditions (e.g., buffer pH, enzyme source). emphasizes linking SAR data to a unified theoretical framework, such as ligand efficiency metrics or free-energy perturbation models . Cross-validate findings using orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity) .
Methodological Best Practices
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction yields, varying parameters like solvent polarity (DMF vs. THF) and temperature .
- In Vivo Translation : Employ heterologous expression systems (e.g., transfected HEK293 cells) to study target engagement in physiologically relevant environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
